molecular formula C11H9N5O5S B11106269 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dinitrobenzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dinitrobenzamide

Cat. No.: B11106269
M. Wt: 323.29 g/mol
InChI Key: ULHCIXKUSQFZAR-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dinitrobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dinitrobenzamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps can be optimized using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzamide derivatives with various functional groups replacing the nitro groups.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dinitrobenzamide is unique due to the presence of both the thiadiazole ring and the dinitrobenzamide moiety, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H9N5O5S

Molecular Weight

323.29 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dinitrobenzamide

InChI

InChI=1S/C11H9N5O5S/c1-2-9-13-14-11(22-9)12-10(17)7-4-3-6(15(18)19)5-8(7)16(20)21/h3-5H,2H2,1H3,(H,12,14,17)

InChI Key

ULHCIXKUSQFZAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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